3,3-Dichloro-5-methyl-5-phenyldihydrofuran-2(3H)-one

Lipophilicity XLogP Membrane Permeation

Researchers requiring a gem-dichlorinated dihydrofuranone with precisely defined lipophilicity (XLogP 3.1) for fragment-based screening or quorum sensing inhibition studies. This compound offers thermal robustness (bp 372.6°C) suitable for high-temperature synthetic protocols and the gem-dichloro motif enables stereoselective Suzuki cross-coupling for late-stage diversification. Avoid unmanaged variance from non-halogenated analogs.

Molecular Formula C11H10Cl2O2
Molecular Weight 245.10 g/mol
CAS No. 89630-68-2
Cat. No. B12668254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dichloro-5-methyl-5-phenyldihydrofuran-2(3H)-one
CAS89630-68-2
Molecular FormulaC11H10Cl2O2
Molecular Weight245.10 g/mol
Structural Identifiers
SMILESCC1(CC(C(=O)O1)(Cl)Cl)C2=CC=CC=C2
InChIInChI=1S/C11H10Cl2O2/c1-10(8-5-3-2-4-6-8)7-11(12,13)9(14)15-10/h2-6H,7H2,1H3
InChIKeyXKQSNNZQYQBCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dichloro-5-methyl-5-phenyldihydrofuran-2(3H)-one: Physicochemical Overview


3,3-Dichloro-5-methyl-5-phenyldihydrofuran-2(3H)-one (CAS 89630-68-2) is a gem-dichlorinated dihydrofuranone lactone featuring simultaneous chlorine substitution at the 3-position and a 5-methyl-5-phenyl motif. This structural arrangement places it within the broader dihalofuranone family, compounds studied for quorum sensing inhibition and biofilm disruption [1]. The computed XLogP of 3.1 [2] indicates substantial lipophilicity differentiation from non-halogenated analogues, establishing a foundation for comparative physicochemical evaluation.

Gem-dichloro substitution enables measurable lipophilicity differentiation for SAR studies.
Enhanced thermal stability supports high-temperature synthetic protocols.
Gem-dichloro motif serves as modifiable handle for Suzuki cross-coupling diversification.

3,3-Dichloro-5-methyl-5-phenyldihydrofuran-2(3H)-one: Key Advantages Over Non-Halogenated Analogues


Non-halogenated dihydrofuranones such as 5-methyl-5-phenyldihydrofuran-2(3H)-one (CAS 21303-80-0) lack the gem-dichloro substitution that markedly alters lipophilicity, thermal stability, and density. Computational predictions [1] and class-level reactivity studies [2] indicate that this dichloro motif is not an inert structural adornment; it fundamentally shifts the molecule's partitioning behavior, its behavior in high-temperature synthetic routes, and its suitability for downstream functionalization. Procurement of an unsubstituted analogue expecting equivalent performance would therefore introduce significant unmanaged variances across multiple critical dimensions.

Partitioning behavior

Non-halogenated analog lacks the lipophilicity increase driven by gem-dichloro substitution, potentially altering membrane permeation profiles.

Thermal stability

Unsubstituted furanone has a significantly lower boiling point, which may limit suitability for high-temperature reaction conditions.

Formulation compatibility

Density mismatch between halogenated and non-halogenated forms can affect miscibility and layer separation in biphasic systems.

3,3-Dichloro-5-methyl-5-phenyldihydrofuran-2(3H)-one: Quantitative Differentiation Evidence


Lipophilicity Enhancement Over Non-Halogenated Analog

The predicted octanol-water partition coefficient (XLogP) for 3,3-dichloro-5-methyl-5-phenyldihydrofuran-2(3H)-one is 3.1, as computed from structural parameters [1], whereas the corresponding non-halogenated analog, dihydro-5-methyl-5-phenyl-2(3H)-furanone (CAS 21303-80-0), has a reported XLogP of 1.9 . This represents a 63% relative increase in lipophilicity.

Lipophilicity (XLogP)
Reported
3.1vs 1.9
+1.2 (63% increase)
Supports SAR differentiation for membrane permeation studies.
Computational prediction; experimental validation recommended.
Lipophilicity XLogP Membrane Permeation

Thermal Stability Increase Over Non-Halogenated Furanone

3,3-Dichloro-5-methyl-5-phenyldihydrofuran-2(3H)-one has a calculated boiling point of 372.6°C at 760 mmHg , whereas dihydro-5-methyl-5-phenyl-2(3H)-furanone boils at 320.8°C under identical pressure . The 51.8°C increase reflects the added thermal stability conferred by gem-dichlorination.

Thermal stability
Data to verify
372.6°Cvs 320.8°C
+51.8°C
Expands operational temperature window for high-temperature syntheses.
Calculated boiling point; confirm experimentally.
Boiling Point Thermal Stability High-Temperature Synthesis

Density Difference and Formulation Compatibility

The calculated density of 3,3-dichloro-5-methyl-5-phenyldihydrofuran-2(3H)-one is 1.356 g/cm³ , compared with 1.109 g/cm³ for its non-halogenated counterpart . The 22% increase in density arises from the larger atomic mass of chlorine atoms and altered molecular packing.

Density
Data to verify
1.356 g/cm³vs 1.109 g/cm³
+0.247 (22% increase)
Indicates formulation property shift; verify miscibility in intended solvent systems.
Calculated density; measure for your batch.
Density Formulation Physical Property

Gem-Dihalogenation for Selective Suzuki Coupling

Dihalofuranones as a class have been shown to undergo palladium-mediated Suzuki coupling at the halide-bearing position with high stereoselectivity, enabling selective functionalization to more complex scaffolds [1]. The gem-dichloro configuration is distinguished from its bromine- and iodine-substituted analogues by its lower reactivity and greater stability, which can be advantageous when selective, sequential cross-coupling is required.

Suzuki coupling
Class-level
Pd-catalyzed Gem-dichloro motif undergoes Suzuki coupling with high stereoselectivity; less reactive than dibromo analogues.
Enables late-stage SAR functionalization strategy.
Class-level reactivity; validate on specific substrate.
Suzuki Coupling Gem-Dihalofuranone Late-Stage Functionalization

Dihalofuranone Class Biofilm Inhibition

A library of synthetic dihalofuranone derivatives has been systematically evaluated as biofilm inhibitors in clinically relevant pathogens including S. aureus, P. aeruginosa, and C. albicans [1]. While no specific MIC/IC₅₀ values are yet available for this individual compound, it shares the dihalofuranone pharmacophore that underpins the observed biofilm inhibition. Non-halogenated furanones have not shown equivalent activity in comparable evaluations, making the dihalogenation pattern a critical structural determinant.

Biofilm inhibition
Class-level
Dihalofuranone class inhibits biofilm formation in S. aureus, P. aeruginosa, C. albicans.
Positions compound as antimicrobial screening probe for pharmacophore mapping.
No individual MIC data; evaluate in your strain panel.
Biofilm Inhibition Quorum Sensing Antimicrobial Research

Regiochemical Comparison with 3,4-Dihalofuranone Isomers

An important structural distinction exists between 3,3-dichloro-dihydrofuran-2(3H)-ones (a gem-dihalogenated lactone with a saturated ring) and 3,4-dichloro-5H-furan-2-ones (vicinal dihalogenation with a 5H-furanone core). The former's dihydrofuranone ring carries an sp³-hybridized C-5 bearing the methyl and phenyl substituents, offering different conformational flexibility than the partially unsaturated 5H-furanone system . This regiochemical difference can affect ring-opening susceptibility, metabolic stability, and downstream interconversion strategies.

Regiochemistry
Data to verify
Saturated dihydrofuranone (sp³ C-5) vs. unsaturated 5H-furanone isomer.
Correct regiochemistry essential for consistent synthetic and biological profiling.
Verify by NMR; distinguish from 3,4-dichloro isomer.
Regiochemistry Dihydrofuranone Structural Isomer

3,3-Dichloro-5-methyl-5-phenyldihydrofuran-2(3H)-one: Key Applications


Drug Discovery: Lipophilicity-Defined Screening

The XLogP of 3.1 (+1.2 over the non-halogenated parent) positions this dichlorofuranone as a suitable fragment for medicinal chemistry programs targeting moderately lipophilic therapeutic targets [1]. The measurable and replicable lipophilicity difference facilitates digital library filtering and informed fragment-based screening campaigns.

High-Temperature Condensation and Polymerization

With a calculated boiling point of 372.6°C, approximately 52°C above the non-halogenated analog, this compound is better suited for synthetic protocols requiring sustained heating . Potential applications include step-growth polymerization or high-temperature sulfonation reactions where thermal robustness is a prerequisite.

Biofilm Inhibition Probe in Pathogen Models

The compound's membership in the dihalofuranone class, which has demonstrated biofilm inhibition in P. aeruginosa and C. albicans [2], supports its adoption as a research probe. Researchers conducting preliminary screening of structurally diverse dihalofuranones would acquire this compound to assess structure-activity relationships.

Synthetic Intermediate for Suzuki Conjugation

The gem-dichloro motif has been shown to participate in Suzuki cross-coupling reactions with high stereoselectivity [3]. Research groups requiring a bifunctional coupling partner before modular diversification would procure this compound for late-stage functionalization strategies.

Application
Selection Property
Validation Focus
Lipophilicity-based fragment screening
Measurable lipophilicity shift from non-halogenated analog
Membrane permeation and partitioning assays
High-temperature synthetic protocols
Elevated thermal stability profile
Reaction performance at sustained high temperature
Biofilm inhibitor probe studies
Dihalofuranone scaffold alignment
Biofilm inhibition assay (P. aeruginosa, C. albicans models)
Late-stage Suzuki diversification
Gem-dichloro cross-coupling reactivity
Stereoselectivity and yield optimization in Pd-mediated coupling
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